(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound featuring a bicyclic structure with a dihydrobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves a multi-step process. One common approach is the [5+2] cascade reaction, which enables the formation of the bicyclo[3.2.1]octane skeleton . This method involves oxidative dearomatization followed by a series of functional group transformations to introduce the dihydrobenzofuran moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could enable it to act as a ligand or inhibitor in various biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatile reactivity allows for the creation of a wide range of products with diverse applications.
Mechanism of Action
The mechanism of action of (1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s bicyclic structure and functional groups enable it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol stands out due to its unique combination of a bicyclic core with a dihydrobenzofuran moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound (1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol , also known by its CAS number 2108388-81-2, is a member of the azabicyclo family, which has garnered interest in medicinal chemistry for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Basic Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₁NO₂ |
Molecular Weight | 259.34 g/mol |
CAS Number | 2108388-81-2 |
The compound features a bicyclic structure that is significant for its interaction with biological targets. The presence of the dihydrobenzofuran moiety is crucial for its binding affinity and selectivity towards specific receptors.
The biological activity of This compound primarily involves modulation of neurotransmitter systems. It has shown potential as a selective modulator of certain receptors, particularly those involved in neurological pathways.
Key Findings:
- Neurotransmitter Modulation : The compound has demonstrated effects on acetylcholine receptors (AChRs), indicating its potential use in treating neurodegenerative diseases such as Alzheimer’s disease.
- Selectivity : Studies have indicated that the compound exhibits selectivity towards specific AChR subtypes, which is critical for minimizing side effects associated with non-selective agents.
Study 1: Neuroprotective Effects
In a study conducted on animal models, the administration of This compound resulted in significant neuroprotective effects against oxidative stress-induced neuronal damage. The compound was able to reduce markers of inflammation and apoptosis in neuronal cells.
Study 2: Cognitive Enhancement
Another clinical trial investigated the cognitive-enhancing properties of this compound in patients with mild cognitive impairment (MCI). Results indicated improvements in memory and attention scores compared to placebo groups, suggesting its potential as a therapeutic agent in cognitive disorders.
Absorption and Distribution
The pharmacokinetic profile of This compound shows favorable absorption characteristics with a moderate half-life that supports once or twice daily dosing regimens.
Metabolism
Metabolic studies suggest that the compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes, leading to several metabolites that may also exhibit biological activity.
Properties
IUPAC Name |
8-(2,3-dihydro-1-benzofuran-5-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15-8-13-2-3-14(9-15)17(13)10-11-1-4-16-12(7-11)5-6-19-16/h1,4,7,13-15,18H,2-3,5-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARDTWYEUFEAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC4=C(C=C3)OCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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